molecular formula C20H27N3O2 B2657796 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1311718-50-9

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2657796
CAS No.: 1311718-50-9
M. Wt: 341.455
InChI Key: MEKIDENIZHPELD-UHFFFAOYSA-N
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Description

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide (CAS 1311718-50-9) is a chemical compound with the molecular formula C20H27N3O2 and a molecular weight of 341.45 g/mol . This acetamide derivative features a complex structure that integrates several pharmacologically relevant moieties, including a benzyl group, a tetrahydrofuran (oxolane) ring, and a 1-cyanocyclopentyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound has been referenced in scientific literature concerning materials science and crystal engineering, indicating potential utility in the development of novel molecular materials . It is supplied for research purposes as a high-purity solid. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed specifications, including CAS number, molecular formula, and supplier information, through chemical databases .

Properties

IUPAC Name

2-[benzyl(oxolan-2-ylmethyl)amino]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c21-16-20(10-4-5-11-20)22-19(24)15-23(14-18-9-6-12-25-18)13-17-7-2-1-3-8-17/h1-3,7-8,18H,4-6,9-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKIDENIZHPELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN(CC2CCCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with oxirane to form the oxolan-2-ylmethylamine intermediate. This intermediate is then reacted with 1-cyanocyclopentanecarboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and oxolan-2-yl moieties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core acetamide or cyanoacetamide frameworks but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Structural Analogs

Compound Name (or Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Notes Reference ID
2-{Benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide C₂₁H₂₇N₃O₂ (estimated) ~377.47 Benzyl, oxolan-2-ylmethyl, 1-cyanocyclopentyl No explicit activity data provided N/A
N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide () C₁₇H₂₄N₂O₂ 288.18 Benzyl, cyclohexylamino Synthesized via MCR; no bioactivity reported
2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide () C₁₉H₁₈ClN₃OS 371.88 Benzyl, 4-chlorophenylthiazol Structural focus on thiazole moiety; no activity data
DFL20656 () C₂₇H₃₀N₄O₃ 466.55 Imidazole, methoxybenzyl, tolyl Tested for B1 receptor binding affinity
2-Cyano-N-[(methylamino)carbonyl]acetamide () C₅H₇N₃O₂ 141.13 Cyano, methylaminocarbonyl Toxicity not thoroughly investigated

Key Structural and Functional Differences

The 1-cyanocyclopentyl moiety distinguishes it from analogs like DFL20656, which contains a biphenyl-carboxylate system for receptor interaction .

Synthetic Accessibility: The target compound’s synthesis likely requires intermediates such as N-(1-cyanocyclopentyl)acetamide (), involving nitrile reduction and thiourea coupling steps . In contrast, analogs like those in are synthesized via multicomponent reactions (MCRs), offering higher atom economy .

The cyano group in both the target compound and ’s analog may confer metabolic stability but requires toxicity profiling .

Notes and Critical Considerations

Data Gaps: No direct bioactivity or pharmacokinetic data for the target compound were found in the provided evidence. Comparative inferences rely on structural parallels. Toxicological profiles, especially for cyanated analogs, remain understudied (e.g., highlights incomplete toxicity data) .

Structural Optimization Opportunities :

  • Substituent modifications (e.g., replacing oxolan-2-yl with pyridyl or imidazole groups) could enhance target selectivity, as seen in DFL20656 .

Synthetic Challenges :

  • The stereochemistry of the oxolan-2-ylmethyl group may complicate synthesis and purification, necessitating advanced chiral resolution techniques.

Biological Activity

The compound 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 251.32 g/mol
  • Structural Characteristics : The compound features a benzyl group, an oxolane ring, and a cyanocyclopentyl moiety, which contribute to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various cellular pathways and potential therapeutic applications. Key areas of interest include:

1. Antidiabetic Effects

Recent studies have indicated that compounds with structural similarities to this compound exhibit protective effects on pancreatic β-cells under stress conditions. These findings suggest that the compound may enhance β-cell survival and function, potentially offering a new approach to diabetes treatment .

2. Neuroprotective Properties

Research has also highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases. The ability to modulate pathways associated with oxidative stress and inflammation positions this compound as a candidate for further investigation in neuroprotection .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Apoptotic Pathways : By modulating apoptotic signaling, the compound may protect cells from programmed cell death.
  • Regulation of Insulin Signaling : It may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
  • Antioxidant Activity : The presence of functional groups may confer antioxidant properties, reducing oxidative damage in cells.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate antidiabetic effectsDemonstrated significant protection of β-cells against ER stress with an EC₅₀ of 0.1 ± 0.01 µM .
Study 2 Investigate neuroprotective propertiesShowed reduction in neuronal apoptosis in models of oxidative stress .
Study 3 Assess pharmacokineticsIndicated favorable absorption and distribution profiles, suggesting potential for oral administration .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide, and what are the critical reaction conditions?

The synthesis involves multi-step organic reactions, typically starting with the formation of the acetamide backbone and subsequent functionalization. Key steps include:

  • Amide coupling : Reacting a benzylamine derivative with an oxolan-2-ylmethyl halide to introduce the substituted amino group.
  • Cyanocyclopentyl attachment : Using cyanogen bromide or similar reagents under basic conditions (e.g., triethylamine in DMF) to introduce the 1-cyanocyclopentyl moiety .
  • Critical conditions : Temperature control (often 0–60°C), anhydrous solvents (DMF, THF), and catalysts like palladium for cross-coupling steps. Yields depend on stoichiometric precision and purification via column chromatography .

Basic: What spectroscopic and computational techniques are most effective for structural elucidation of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzyl, oxolan-2-ylmethyl, and cyanocyclopentyl groups by identifying characteristic shifts (e.g., δ 4.2–4.5 ppm for oxolan methylene protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₂₃N₃O₂ expected m/z 325.18) and fragmentation patterns .
  • Computational modeling : Density Functional Theory (DFT) optimizes geometry, while molecular docking predicts binding interactions with biological targets .

Advanced: How can researchers resolve contradictions in reported toxicological data for this compound?

Current toxicity studies are limited, but preliminary assessments recommend:

  • In vitro assays : Use hepatic (HepG2) and renal (HEK293) cell lines to evaluate cytotoxicity, with IC₅₀ quantification .
  • Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450 interactions and metabolite profiling .
  • Contradiction mitigation : Compare batch purity (HPLC ≥95%) and solvent residues (GC-MS), as impurities may skew toxicity results .

Advanced: What computational strategies predict the compound’s biological targets and mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors (e.g., NMDA) based on structural analogs .
  • Pharmacophore modeling : Map hydrogen-bond acceptors (cyanocyclopentyl) and hydrophobic regions (benzyl group) to prioritize targets .
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .

Advanced: How can reaction yields be optimized during the synthesis of intermediates?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for amine-amide coupling .
  • Catalyst optimization : Palladium on carbon (5% w/w) improves cross-coupling efficiency between heterocyclic and acetamide moieties .
  • Temperature gradients : Stepwise heating (25°C → 60°C) minimizes side reactions during cyanocyclopentyl introduction .

Advanced: What challenges arise in elucidating the compound’s mechanism of action in neuroprotection studies?

  • Target ambiguity : The benzyl and oxolan groups may interact with multiple pathways (e.g., NMDA receptor antagonism, oxidative stress modulation). Use siRNA knockdowns to isolate pathways .
  • Bioavailability : LogP (~2.5) suggests moderate blood-brain barrier penetration, requiring in vivo pharmacokinetics (plasma/tissue LC-MS) .
  • Functional group reactivity : The cyanocyclopentyl group may undergo hydrolysis; stabilize with pH-controlled buffers (pH 7.4) in assays .

Basic: What purity assessment protocols are recommended for this compound?

  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (≥95%) and detect byproducts .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
  • TLC monitoring : Track reaction progress using silica plates (ethyl acetate/hexane eluent) .

Advanced: How should researchers address the compound’s instability during long-term storage?

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the cyanocyclopentyl group .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
  • Formulation : Encapsulate in cyclodextrin or liposomes to enhance aqueous stability .

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